molecular formula C9H9F3OS B13590594 2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone

2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone

Cat. No.: B13590594
M. Wt: 222.23 g/mol
InChI Key: BEUPKGMIPNCXRP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone is an organic compound with the molecular formula C10H9F3OS. It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone typically involves the reaction of 5-propylthiophene-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone
  • 2,2,2-Trifluoro-1-(3-chlorophenyl)ethanone

Uniqueness

2,2,2-Trifluoro-1-(5-propylthiophen-2-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other trifluoromethyl ketones may not be as effective .

Properties

Molecular Formula

C9H9F3OS

Molecular Weight

222.23 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-propylthiophen-2-yl)ethanone

InChI

InChI=1S/C9H9F3OS/c1-2-3-6-4-5-7(14-6)8(13)9(10,11)12/h4-5H,2-3H2,1H3

InChI Key

BEUPKGMIPNCXRP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)C(=O)C(F)(F)F

Origin of Product

United States

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